molecular formula C14H9NO6 B5079739 4-[(4-nitrobenzoyl)oxy]benzoic acid CAS No. 24935-47-5

4-[(4-nitrobenzoyl)oxy]benzoic acid

Cat. No.: B5079739
CAS No.: 24935-47-5
M. Wt: 287.22 g/mol
InChI Key: HRSGCCPVMIUZIJ-UHFFFAOYSA-N
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Description

4-[(4-nitrobenzoyl)oxy]benzoic acid is an organic compound with the molecular formula C14H9NO6 It is a derivative of benzoic acid and contains both a nitro group and a benzoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrobenzoyl)oxy]benzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 4-hydroxybenzoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

    Substitution: Sodium methoxide, methanol solvent.

Major Products

    Reduction: 4-[(4-aminobenzoyl)oxy]benzoic acid.

    Hydrolysis: 4-nitrobenzoic acid and 4-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-nitrobenzoyl)oxy]benzoic acid depends on its chemical structure and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester linkage is cleaved by the addition of water, resulting in the formation of the corresponding acids.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzoic acid: A precursor in the synthesis of 4-[(4-nitrobenzoyl)oxy]benzoic acid.

    4-hydroxybenzoic acid: Another precursor in the synthesis.

    4-aminobenzoic acid: A reduction product of 4-nitrobenzoic acid.

Uniqueness

This compound is unique due to the presence of both a nitro group and a benzoyloxy group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-(4-nitrobenzoyl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-7-12(8-4-9)21-14(18)10-1-5-11(6-2-10)15(19)20/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSGCCPVMIUZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632565
Record name 4-[(4-Nitrobenzoyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24935-47-5
Record name 4-[(4-Nitrobenzoyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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